molecular formula C14H11FN6O2S3 B2910360 2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-22-1

2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2910360
CAS No.: 392319-22-1
M. Wt: 410.46
InChI Key: UZSNXFSRCPFCNT-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a sophisticated synthetic compound designed for chemical biology and drug discovery research. Its structure incorporates multiple privileged pharmacophores, including two 1,3,4-thiadiazole rings and a benzamide core, which are known to confer significant biological activity. The 1,3,4-thiadiazole scaffold is a well-documented heterocycle in medicinal chemistry, frequently associated with a range of pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7869682/]. The specific inclusion of a sulfanyl-linked carbamoylmethyl chain between the two thiadiazole rings creates a flexible linker that may mimic enzyme substrates or interact with allosteric binding pockets. The 2-fluorobenzamide moiety is a common structural element in the design of kinase inhibitors and other targeted therapeutics, as the fluorine atom can influence potency, metabolic stability, and binding affinity through electronic effects and halogen bonding [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01157]. This molecular architecture suggests potential application as a key intermediate or a lead compound in the development of novel enzyme inhibitors, particularly for kinases or other ATP-binding proteins. Researchers can utilize this compound as a chemical probe to investigate novel biological pathways, for structure-activity relationship (SAR) studies to optimize potency and selectivity, or as a building block in combinatorial chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-4-2-3-5-9(8)15/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSNXFSRCPFCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common synthetic route starts with the preparation of 2-fluoro-4-nitrotoluene, which undergoes oxidation with potassium permanganate, followed by chlorination with thionyl chloride, amination with methylamine, and reduction with Pd/C hydrogenation . This multi-step process ensures the precise incorporation of functional groups necessary for the desired compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as androgen receptors and kinases. The fluorine atom and thiadiazole groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects . The pathways involved include inhibition of receptor signaling and interference with enzymatic activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Benzamide Substituent Thiadiazole Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-fluoro 5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl) C₁₅H₁₂FN₅O₂S₃ 449.48 Dual thiadiazole rings; methyl group enhances lipophilicity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide N/A (acetamide) 4-methoxybenzyl sulfanyl C₁₇H₁₄ClF₃N₄O₂S₂ 486.95 Chloro/trifluoromethyl phenyl; methoxybenzyl group increases polarity
N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide Benzothiazole-2-carboxamide Same as target C₁₆H₁₂N₆O₂S₃ 456.52 Benzothiazole replaces fluorobenzamide; larger aromatic system
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,6-difluoro 2,4-dichlorophenyl C₁₅H₈Cl₂F₂N₄O₂S 437.22 Difluoro/dichloro substitutions; crystallographically characterized
N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide 2-fluoro 4-bromoanilino-ethylsulfanyl C₁₇H₁₂BrFN₄O₂S₂ 467.34 Bromoanilino group introduces steric bulk; supplier data available

Fluorine vs. Other Halogens

  • The 2-fluoro substitution on the benzamide (target and ) offers improved metabolic stability and electron-withdrawing effects compared to chloro () or bromo () substituents, which may enhance binding to hydrophobic pockets .
  • Difluoro substitution () increases polarity but may reduce membrane permeability compared to monofluoro (target) .

Thiadiazole Modifications

  • Methoxybenzyl sulfanyl groups () enhance hydrophilicity, whereas methyl-thiadiazole (target) prioritizes lipophilicity for membrane penetration .

Aromatic System Variations

  • Dichlorophenyl-thiadiazole () exhibits strong electron-withdrawing effects, which may alter redox properties compared to methyl-substituted analogues .

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